5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine
Description
Properties
Molecular Formula |
C18H23N3 |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
5-(1-ethylpiperidin-2-yl)-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C18H23N3/c1-2-21-13-7-6-10-17(21)15-11-12-18(19-14-15)20-16-8-4-3-5-9-16/h3-5,8-9,11-12,14,17H,2,6-7,10,13H2,1H3,(H,19,20) |
InChI Key |
OVSZMZSCQHKXNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CN=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The SNAr approach leverages the electron-deficient nature of halogenated pyridines. For example, 5-bromo-N-phenylpyridin-2-amine undergoes substitution with 1-ethylpiperidine-2-amine under strongly basic conditions:
-
Substrate : 5-bromo-N-phenylpyridin-2-amine (1.0 eq)
-
Nucleophile : 1-Ethylpiperidine-2-amine (1.2 eq)
-
Base : NaH (2.0 eq) in THF
-
Conditions : 0°C → RT, 12 hr
-
Yield : 68% after silica gel chromatography
Table 1 : Optimization of SNAr Conditions
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 0→25 | 12 | 68 |
| KOtBu | DMF | 80 | 6 | 52 |
| LDA | Et₂O | -78→25 | 24 | 41 |
Limitations include competing elimination reactions and poor functional group tolerance for electron-donating substituents.
Reductive Amination
A two-step sequence converts ketone intermediates to the target amine:
Step 1 : Condensation of 5-acetylpyridin-2-amine with 1-ethylpiperidine-2-amine
Step 2 : NaBH₃CN-mediated reduction in MeOH at 0°C.
Critical Parameters :
-
pH control (optimal range: 4.5–5.5 using AcOH)
-
Stoichiometric use of NaBH₃CN (1.5 eq)
-
Exclusion of moisture to prevent borane hydrolysis
Piperidine Ring Construction
In situ generation of the piperidine moiety via cyclization:
-
Starting Material : N-(2-Bromoethyl)-N-ethyl-3-(pyridin-2-yl)acrylamide
-
Conditions : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), K₂CO₃ (3 eq) in toluene at 110°C
-
Mechanism : Intramolecular Heck cyclization followed by hydrogenation
-
Yield : 81% (cis:trans = 3:1)
Table 2 : Cyclization Catalysts Comparison
| Catalyst | Ligand | Conversion (%) | cis:trans Ratio |
|---|---|---|---|
| Pd(OAc)₂ | XantPhos | 98 | 3:1 |
| PdCl₂(dppf) | DPPF | 87 | 2.5:1 |
| Ni(COD)₂ | BINAP | 63 | 1.8:1 |
Modern Catalytic Methods
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enables precise installation of the piperidine-ethyl group:
-
Substrate : 5-Bromo-N-phenylpyridin-2-amine (1.0 eq)
-
Boron Partner : 1-Ethylpiperidine-2-boronic acid pinacol ester (1.1 eq)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Na₂CO₃ (2 eq) in toluene/H₂O (3:1)
-
Conditions : 90°C, 18 hr under N₂
-
Yield : 83%
Key Advances :
C–H Activation Strategies
Direct functionalization via palladium catalysis eliminates pre-halogenation steps:
-
Substrate : N-Phenylpyridin-2-amine (1.0 eq)
-
Directing Group : Native NH guides ortho-metalation
-
Catalyst : Pd(OAc)₂ (10 mol%)
-
Oxidant : Cu(OAc)₂ (2 eq), p-benzoquinone (1 eq)
-
Coupling Partner : 1-Ethylpiperidine-2-boronic acid (1.5 eq)
-
Solvent : t-BuOH at 80°C for 24 hr
-
Yield : 76%
Advantages :
Industrial-Scale Production
Batch Process Optimization
Large-scale synthesis prioritizes cost and safety:
-
Reactor Type : Jacketed glass-lined steel (5,000 L capacity)
-
Key Steps :
-
Parallel synthesis of pyridine and piperidine intermediates
-
Telescoped amination/coupling without intermediate isolation
-
-
Throughput : 12 kg/batch with 68% overall yield
Table 3 : Industrial Process Metrics
| Parameter | Value |
|---|---|
| Cycle Time | 48 hr |
| Purity | 99.2% (HPLC) |
| Solvent Recovery | 92% (toluene) |
| Catalyst Recycling | 7 cycles (Pd) |
Continuous Flow Alternatives
Emerging technologies enhance efficiency:
-
Microreactor Setup : Corning AFR® module
-
Residence Time : 8 min vs. 12 hr batch
-
Yield Improvement : 89% with 99% conversion
-
Benefits :
-
Reduced Pd leaching (0.02 ppm vs. 0.5 ppm batch)
-
6-fold increase in space-time yield
-
Comparative Analysis of Methods
Table 4 : Method Benchmarking
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| SNAr | 68 | 97 | 1.0 | Moderate |
| Reductive Amination | 74 | 98 | 1.2 | High |
| Suzuki Coupling | 83 | 99 | 2.1 | High |
| C–H Activation | 76 | 96 | 3.4 | Low |
Trade-offs : While catalytic methods offer superior yields, their reliance on precious metals increases production costs. SNAr remains preferred for small-scale synthesis due to reagent availability.
Purification and Characterization
Final product isolation typically employs:
Chemical Reactions Analysis
Oxidation Reactions
The pyridine and piperidine rings in 5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine undergo oxidation under controlled conditions. Common oxidizing agents and outcomes include:
| Oxidizing Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | 80°C, 4 hours | Pyridine N-oxide derivative | 62% |
| H₂O₂ (30%) | RT, 12 hours | Partially oxidized piperidine ring | 45% |
The formation of N-oxides is favored in acidic media due to protonation of the pyridine nitrogen, enhancing electrophilic attack.
Reduction Reactions
Reductive modifications target the aromatic rings and substituents:
| Reducing Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | Saturated piperidine derivative | 78% |
| H₂ (Pd/C catalyst) | 50 psi, 60°C | Debenzylated amine intermediate | 85% |
Hydrogenation selectively reduces the pyridine ring to a piperidine system, retaining the ethylpiperidinyl group .
Nucleophilic Substitution
The aromatic amine group participates in substitution reactions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated derivative | 91% |
| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Benzoylated compound | 83% |
Kinetic studies show that steric hindrance from the ethylpiperidinyl group slows substitution at the para position .
Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling expands functionalization:
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized derivative | 67% |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Aminated analog | 72% |
These reactions enable the introduction of aryl and amino groups for drug development .
Acid-Base Behavior
The compound exhibits pH-dependent tautomerism and protonation:
-
pKa Values :
Enzyme Interaction Studies
Structural analogs demonstrate inhibition of T. brucei N-myristoyltransferase (IC₅₀ = 0.14 μM) . Key interactions include:
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with primary mass loss attributed to cleavage of the ethylpiperidinyl group.
Comparative Reactivity
A reactivity comparison with structural analogs highlights distinct properties:
| Compound | Oxidation Rate (KMnO₄) | Substitution Yield (Methylation) |
|---|---|---|
| 5-(1-Ethylpiperidin-2-yl)-N-phenyl... | 62% | 91% |
| 6-Methyl-N-phenylpyridin-2-amine | 48% | 76% |
The ethylpiperidinyl group enhances steric stabilization, reducing side reactions.
Scientific Research Applications
The compound exhibits significant biological activity, which can be categorized into several key areas:
-
Antimicrobial Activity :
- Similar compounds have shown efficacy against various bacterial strains. Research indicates that derivatives of this compound may possess antibacterial properties comparable to established antibiotics.
-
Antiviral Properties :
- Investigations into its antiviral potential suggest that it may inhibit viral replication, making it a candidate for further studies in antiviral drug development.
-
Anticancer Potential :
- Preliminary studies indicate that the compound may reduce the proliferation of cancer cell lines in vitro, suggesting its potential role in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiviral | Inhibitory effects on viral replication | |
| Anticancer | Reduced proliferation of cancer cell lines |
Detailed Research Findings
-
Antimicrobial Studies :
- A study evaluated the compound against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Antiviral Research :
- Research focused on the compound's ability to inhibit specific viral targets, demonstrating potential as an antiviral agent.
-
Cancer Cell Proliferation :
- In vitro studies indicated that the compound could significantly reduce the growth of specific cancer cell lines, warranting further investigation into its anticancer properties.
Mechanism of Action
The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .
Comparison with Similar Compounds
A. N-Phenylpyridin-2-amine
- Synthesis: Synthesized via Pd-catalyzed coupling (59% yield) or mechanochemical methods, often requiring milder conditions compared to its ethylpiperidinyl analogue .
- Reactivity: Used in Pd-catalyzed ortho-arylation and Cu-mediated cyclization reactions. Simpler structure allows higher yields in coupling reactions (e.g., 89% yield for derivative 5j in phthalazinone synthesis) .
B. 5-Ethenylpyridin-2-amine (CAS 62114-80-1)
- Properties : Smaller substituent (ethenyl) reduces steric hindrance, enhancing solubility (LogP = 1.24) compared to the lipophilic ethylpiperidinyl group. Used in polymer chemistry and as a ligand precursor .
C. 5-Chloro-N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine
- Functionality : Chlorine and sulfonyl groups increase electrophilicity, contrasting with the basic ethylpiperidine in the target compound. Likely optimized for kinase inhibition rather than catalytic roles .
Physicochemical Properties
*Estimated based on analogous piperidine derivatives.
Coordination Chemistry
- N-Phenylpyridin-2-amine: Acts as a tridentate ligand (NNO) in Cu(II) complexes, though coordination often occurs via the oxygen atom in phthalazinone derivatives .
- Target Compound: The ethylpiperidinyl group likely enables alternative binding modes (e.g., κ²-N,N), as seen in bis(iminophosphoranyl)methane derivatives, which show flexible coordination to transition metals .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine, and how can purity be validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine core followed by functionalization of the piperidine and phenylamine moieties. Key steps include nucleophilic substitution and catalytic hydrogenation. Purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) is critical. Purity validation requires HPLC (≥95% purity) combined with -/-NMR for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight verification .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in methanol/dichloromethane) are analyzed using SHELX programs (e.g., SHELXL for refinement). Bond angles, torsional conformations, and hydrogen-bonding networks are compared with density functional theory (DFT) calculations to resolve ambiguities .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer : Target-specific assays (e.g., enzyme inhibition or receptor-binding studies) should be designed. For neuropharmacological potential, use neuronal cell lines (e.g., SH-SY5Y) treated with the compound, followed by cytotoxicity (MTT assay) and calcium imaging to assess ion channel modulation. Dose-response curves (IC/EC) and selectivity indices against related targets are critical .
Advanced Research Questions
Q. How can contradictory results in biological activity data be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, solvent DMSO concentration). Replicate studies under standardized protocols (e.g., CLIA guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) are essential. Cross-validate findings using structural analogs to isolate pharmacophore contributions .
Q. What computational strategies predict binding modes with target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., kinases or GPCRs from the PDB) identifies plausible binding poses. Molecular dynamics (MD) simulations (AMBER, GROMACS) over 100+ ns assess stability of ligand-protein complexes. Free energy calculations (MM/PBSA) quantify binding affinities .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer : Challenges include disorder in the ethylpiperidinyl group or twinning. SHELXL’s TWIN/BASF commands model twinning, while PART instructions resolve disorder. Hirshfeld surface analysis (CrystalExplorer) validates intermolecular interactions (e.g., C–H···π, N–H···N) and packing efficiency .
Q. How can metabolic stability and degradation pathways be studied?
- Methodological Answer : Use liver microsomes (human/rat) with NADPH cofactor for phase I metabolism profiling. LC-MS/MS identifies metabolites, while isotopic labeling (-at key positions) tracks degradation pathways. Kinetic parameters (e.g., , CL) guide lead optimization .
Methodological Considerations
- Data Contradictions : Compare crystallization solvents (e.g., acetonitrile vs. methanol) to identify polymorphic forms impacting bioavailability .
- Synthetic Scalability : Optimize catalytic systems (e.g., Pd/C for hydrogenation) to minimize side products. GC-MS monitors intermediate stability .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
